molecular formula C9H9N3 B015763 3-Phenyl-1H-pyrazol-5-amine CAS No. 827-41-8

3-Phenyl-1H-pyrazol-5-amine

Cat. No.: B015763
CAS No.: 827-41-8
M. Wt: 159.19 g/mol
InChI Key: PWSZRRFDVPMZGM-UHFFFAOYSA-N
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Description

QX 314 chloride, also known as N-ethyl lidocaine chloride, is a quaternary derivative of lidocaine. It is a membrane-impermeable compound that selectively blocks voltage-activated sodium channels on nociceptive neurons. This compound is particularly notable for its ability to induce a preferential nociceptive block by permeating through the channel pore of the capsaicin receptor transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential cation channel, subfamily A, member 1 (TRPA1) .

Preparation Methods

QX 314 chloride is synthesized through the quaternization of lidocaine. The process involves the reaction of lidocaine with ethyl chloride in the presence of a base, such as sodium hydroxide, to form the quaternary ammonium compound. The reaction conditions typically include a solvent like ethanol and a temperature range of 50-60°C . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

QX 314 chloride primarily undergoes substitution reactions due to its quaternary ammonium structure. It can react with nucleophiles, such as hydroxide ions, to form lidocaine and ethyl chloride. The compound is also known to interact with ion channels, particularly TRPV1 and TRPA1, leading to the inhibition of sodium currents . Common reagents used in these reactions include bases like sodium hydroxide and solvents like ethanol. The major products formed from these reactions are lidocaine and ethyl chloride .

Properties

IUPAC Name

5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSZRRFDVPMZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935629
Record name 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572-10-7, 827-41-8
Record name 3-Amino-5-phenylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1572-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-phenylpyrazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 5-amino-3-phenyl-
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Record name 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine
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Record name 3-Amino-5-phenylpyrazole
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Record name 3-Phenyl-1H-pyrazol-5-amine
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Synthesis routes and methods I

Procedure details

Benzoyl acetonitrile from part A hereinabove (10.0 g, 68.9 mmole) and hydrazine monohydrate (4.34 mL, 89.6 mmole) were combined in 95% ethanol (90 mL) and refluxed for 1.5 hours. The solvent was evaporated under vacuum and the crystalline subtitled compound, residue was crystallized from chloroform (three crops, 9.49 g, 86%, m.p. 125°-126.5°, lit., m.p. 123°-125°, Taylor, E. C. et al., J. Org. Chem., (1966), 31, page 1818.
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90 mL
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Synthesis routes and methods II

Procedure details

4.9 g (30.8 mmol) 3-amino-5-phenylpyrazole, which was prepared from 3-oxo-3-phenylpropionitrile and hydrazine (M. H. Elnagdi, M. R. H. Elmoghayar, G. E. H. Elgemeie, Synthesis 1984, 1), and 4.0 g (30.7 mmol) methyl 3-oxovalerate were heated for 70 min in 10 ml acetic acid. The title compound precipitated in colorless needles from the mixture upon cooling, which were filtered by suction, washed with water, and recrystallized from ethanol, m.p. 316°-318° C.
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4 g
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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